

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl Methoxycarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl methoxycarbamate*

Cat. No.: B056977

[Get Quote](#)

Disclaimer: As of the latest data retrieval, specific, experimentally verified spectroscopic data for "**Tert-butyl methoxycarbamate**" is not readily available in public databases. This guide will utilize the closely related compound, Tert-butyl methylcarbamate, as a proxy to illustrate the principles of spectroscopic analysis and data presentation. The experimental protocols and analytical workflows described are fully applicable to the target compound.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic analysis of N-alkoxycarbonyl compounds. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Tert-butyl methylcarbamate, serving as a representative example for **Tert-butyl methoxycarbamate**.

Table 1: ^1H NMR Data for Tert-butyl methylcarbamate

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.63	Broad Singlet	1H	N-H
~2.49	Singlet	3H	N-CH ₃
~1.37	Singlet	9H	C(CH ₃) ₃

Predicted data in
DMSO-d6 solvent.[\[1\]](#)

Table 2: ¹³C NMR Data for Tert-butyl methylcarbamate

Chemical Shift (δ , ppm)	Assignment
~156	C=O (Carbonyl)
~78	C(CH ₃) ₃
~28	C(CH ₃) ₃
~27	N-CH ₃

Note: Specific peak assignments for ¹³C NMR
are based on typical chemical shifts for these
functional groups.

Table 3: IR Spectroscopy Data for Tert-butyl methylcarbamate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch
~2980	Strong	C-H Stretch (sp ³)
~1690	Strong	C=O Stretch (Amide I)
~1530	Medium	N-H Bend (Amide II)
~1250	Strong	C-O Stretch
~1160	Strong	C-N Stretch

Note: These are characteristic absorption ranges for carbamates.

Table 4: Mass Spectrometry Data for Tert-butyl methylcarbamate

m/z	Relative Intensity (%)	Assignment
131	Moderate	[M] ⁺ (Molecular Ion)
76	High	[M - C ₄ H ₇] ⁺
59	High	[M - C ₄ H ₈ O] ⁺
57	100 (Base Peak)	[C ₄ H ₉] ⁺ (tert-butyl cation)

Data derived from typical fragmentation patterns of tert-butyl carbamates.^[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a standard pulse sequence with a pulse angle of 30-45 degrees.
 - Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
 - Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
- Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections on the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.

- Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the wavenumbers of significant absorption bands.
 - Correlate the observed bands with known vibrational frequencies of functional groups.

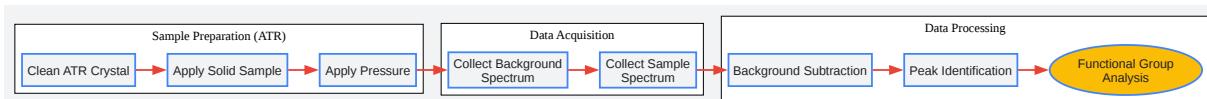
2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
- Ionization:
 - Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC/MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC/MS, which typically yields the molecular ion with less fragmentation.
- Mass Analysis:
 - The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap) based on their mass-to-charge (m/z) ratio.

- Detection and Data Processing:
 - The detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule's constituent parts.


Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the described spectroscopic experiments.

[Click to download full resolution via product page](#)

Workflow for NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Workflow for IR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl methylcarbamate, CAS No. 16066-84-5 - iChemical [ichemical.com]
- 2. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl Methoxycarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056977#spectroscopic-data-of-tert-butyl-methoxycarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com